

Thermodynamic Properties of 1-Bromo-1-pentene: A Technical Guide

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Compound of Interest

Compound Name: 1-Bromo-1-pentene

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This technical guide provides a comprehensive overview of the thermodynamic properties of **1-bromo-1-pentene**. Due to a scarcity of experimental data for the specific isomers, (E)-**1-bromo-1-pentene** and (Z)-**1-bromo-1-pentene**, this document presents available computed data alongside experimentally determined thermodynamic properties for the related and more extensively studied isomer, 1-bromopentane, for comparative purposes. Furthermore, this guide details the standard experimental and computational methodologies employed for the determination of these crucial thermodynamic parameters.

Introduction to 1-Bromo-1-pentene

1-Bromo-1-pentene (C_5H_9Br) is a halogenated alkene that exists as two geometric isomers: (E)-**1-bromo-1-pentene** and (Z)-**1-bromo-1-pentene**. These isomers are of interest in organic synthesis as intermediates for the introduction of the pentenyl group into larger molecules. A thorough understanding of their thermodynamic properties is essential for reaction design, process optimization, and safety assessments in chemical and pharmaceutical development. Thermodynamic data such as enthalpy of formation, entropy, and heat capacity are fundamental to predicting reaction equilibria, heats of reaction, and the stability of these compounds.

Quantitative Thermodynamic Data

While experimental thermodynamic data for the specific isomers of **1-bromo-1-pentene** are not readily available in the surveyed literature, computed properties have been reported. For a robust comparison, the experimentally determined thermodynamic properties of the saturated analogue, 1-bromopentane, are provided.

Table 1: Computed Thermodynamic Properties of **1-Bromo-1-pentene** (Isomer Unspecified)

Property	Value	Units	Source
Molecular Weight	149.03	g/mol	PubChem[1][2]
XLogP3	2.8	PubChem[1][2]	
Hydrogen Bond Donor Count	0	PubChem[1][2]	
Hydrogen Bond Acceptor Count	0	PubChem[1][2]	
Rotatable Bond Count	2	PubChem[1][2]	

Table 2: Experimental Thermodynamic Properties of 1-Bromopentane

Property	Value	Units	Source
Standard Liquid Enthalpy of Combustion ($\Delta_c H^\circ_{\text{liquid}}$)	-3349.3 ± 1.2	kJ/mol	Cheméo[3]
Liquid Phase Enthalpy of Formation ($\Delta_f H^\circ_{\text{liquid}}$)	-160.7	kJ/mol	Cheméo[3]
Enthalpy of Vaporization ($\Delta_{\text{vap}} H^\circ$)	43.1 ± 0.2	kJ/mol	NIST WebBook[1]
Liquid Phase Molar Entropy (S°_{liquid})	277.3 ± 2.1	J/mol·K	Cheméo[3]
Liquid Phase Heat Capacity ($C_{p,\text{liquid}}$)	185.42 (at 298.15 K)	J/mol·K	Cheméo[3]
Ideal Gas Heat Capacity ($C_{p,\text{gas}}$)	132.06 (at 298.15 K)	J/mol·K	Cheméo[3]
Normal Boiling Point (T_{boil})	402.6	K	Cheméo[3]
Normal Melting Point (T_{fus})	177.2	K	Cheméo[3]

Experimental Protocols for Thermodynamic Property Determination

The determination of the thermodynamic properties presented above relies on well-established experimental techniques. The primary methods for measuring enthalpy of formation and heat capacity are detailed below.

Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of formation of a liquid organic compound like **1-bromo-1-pentene** is typically determined indirectly from its enthalpy of combustion, measured using a bomb

calorimeter.

Experimental Workflow:

- **Sample Preparation:** A precise mass of the liquid sample (e.g., **1-bromo-1-pentene**) is encapsulated in a gelatin capsule or placed in a crucible.^[4] A known length of ignition wire is placed in contact with the sample.
- **Bomb Assembly:** The crucible is placed inside a high-pressure stainless-steel vessel, the "bomb." The bomb is then sealed and pressurized with a large excess of pure oxygen (typically to around 25-30 atm).^{[5][6]}
- **Calorimeter Setup:** The sealed bomb is submerged in a known mass of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.
- **Combustion:** The sample is ignited by passing an electric current through the ignition wire. The complete combustion of the organic compound releases heat, which is transferred to the bomb and the surrounding water, causing a temperature rise.
- **Temperature Measurement:** The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool. The total temperature change (ΔT) is determined after correcting for heat exchange with the surroundings.
- **Calculation:** The heat of combustion (q_v) is calculated using the total heat capacity of the calorimeter system (C_{cal}), which is determined separately using a standard substance with a known heat of combustion, such as benzoic acid.^[7]
 - $q_{rxn} = -C_{cal} \times \Delta T$
- **Enthalpy of Formation Calculation:** The standard enthalpy of combustion ($\Delta_c H^\circ$) is then used to calculate the standard enthalpy of formation ($\Delta_f H^\circ$) using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO_2 , H_2O , and HBr).

Heat Capacity Measurement

Heat capacity can be measured using various calorimetric techniques, such as adiabatic calorimetry or differential scanning calorimetry (DSC).

Adiabatic Calorimetry Protocol:

- **Sample Loading:** A known mass of the sample is sealed in a sample container within the calorimeter.
- **Thermal Isolation:** The calorimeter is placed in a vacuum-sealed environment with an adiabatic shield that is maintained at the same temperature as the sample container to prevent heat loss.
- **Heating:** A known quantity of electrical energy (q) is supplied to the sample through a heater, causing a small increase in temperature (ΔT).
- **Temperature Measurement:** The temperature of the sample is precisely measured before and after the energy input.
- **Calculation:** The heat capacity (C_p) is calculated from the electrical energy supplied and the resulting temperature change:
 - $C_p = q / \Delta T$
- **Data Collection:** This process is repeated over a range of temperatures to determine the heat capacity as a function of temperature.

Computational Methodologies for Thermodynamic Property Estimation

In the absence of experimental data, computational chemistry provides powerful tools for estimating the thermodynamic properties of molecules. Ab initio quantum chemical calculations are a primary method for this purpose.^{[8][9][10]}

Computational Workflow:

- **Molecular Structure Optimization:** The three-dimensional structure of the molecule (e.g., (E)- or (Z)-**1-bromo-1-pentene**) is optimized to find its lowest energy conformation using a

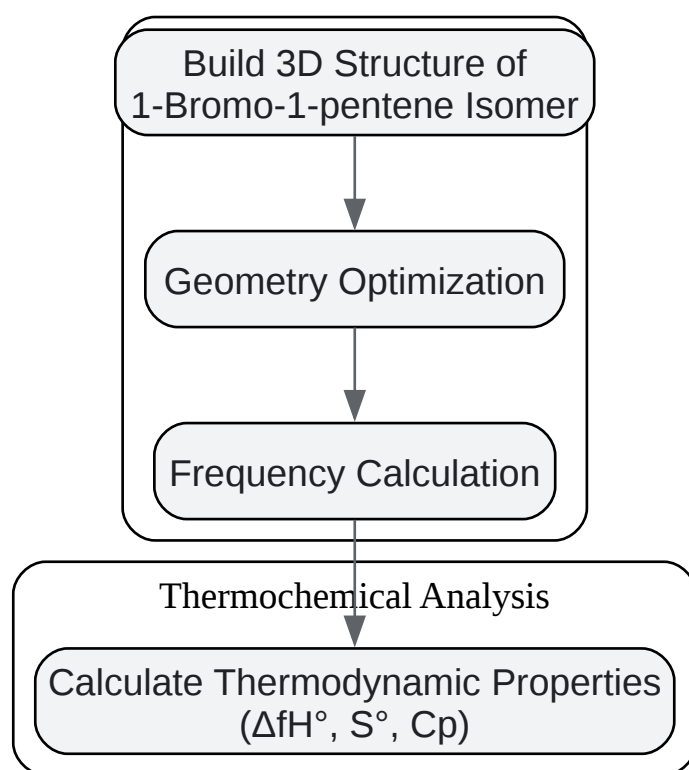
selected level of theory and basis set (e.g., B3LYP/6-31G(d)).^[11]

- **Vibrational Frequency Calculation:** A frequency calculation is performed on the optimized geometry. This provides the vibrational frequencies of the molecule, which are essential for calculating the vibrational contributions to the thermodynamic properties. The absence of imaginary frequencies confirms that the structure is a true minimum.
- **Thermochemical Analysis:** The results of the frequency calculation are used to compute the zero-point vibrational energy (ZPVE) and the thermal corrections to the enthalpy and entropy at a specified temperature (e.g., 298.15 K).
- **Enthalpy of Formation Calculation:** The standard enthalpy of formation can be calculated using several methods, such as atomization energies or isodesmic reactions. In the atomization method, the calculated enthalpy of atomization is combined with the experimental enthalpies of formation of the constituent atoms in their standard states.
- **Entropy and Heat Capacity Calculation:** The standard entropy and heat capacity are calculated from the translational, rotational, vibrational, and electronic partition functions, which are derived from the molecular properties obtained in the calculations.

Visualization of Methodologies

The following diagrams illustrate the general workflows for the experimental and computational determination of thermodynamic properties.

Caption: Experimental workflow for determining the enthalpy of formation.



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Caption: Computational workflow for estimating thermodynamic properties.

Conclusion

This technical guide has summarized the available thermodynamic data for **1-bromo-1-pentene** and provided a detailed overview of the standard experimental and computational methods used to determine these properties. While experimental data for the specific (E) and (Z) isomers of **1-bromo-1-pentene** are currently lacking in the public domain, the provided data for 1-bromopentane offers a useful reference point. The detailed protocols for calorimetry and ab initio calculations offer a clear pathway for researchers to either experimentally measure or computationally estimate the thermodynamic properties of these and other related compounds, which is crucial for advancing research and development in the chemical and pharmaceutical industries.

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